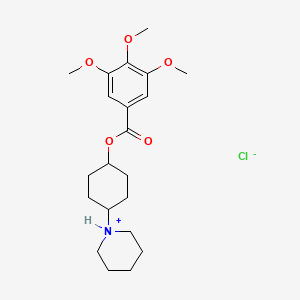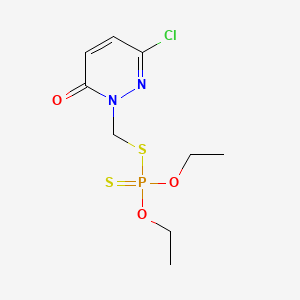
(4-piperidin-1-ium-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-piperidin-1-ium-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate;chloride is a heterocyclic organic compound with the molecular formula C21H32ClNO5 and a molecular weight of 413.935 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring and a trimethoxybenzoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-piperidin-1-ium-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate;chloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, where a suitable cyclohexyl halide reacts with the piperidine ring.
Formation of the Trimethoxybenzoate Moiety: The trimethoxybenzoate moiety is synthesized by esterification of 3,4,5-trimethoxybenzoic acid with an appropriate alcohol.
Final Coupling Reaction: The final step involves coupling the piperidine-cyclohexyl intermediate with the trimethoxybenzoate moiety under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-piperidin-1-ium-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate;chloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(4-piperidin-1-ium-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate;chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-piperidin-1-ium-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate;chloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(4-piperidin-1-ium-1-ylcyclohexyl) butanoate;chloride: Similar structure but with a butanoate moiety instead of trimethoxybenzoate.
Piperidine derivatives: Various piperidine-containing compounds with different substituents and functional groups.
Uniqueness
Properties
CAS No. |
1532-13-4 |
|---|---|
Molecular Formula |
C21H32ClNO5 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
(4-piperidin-1-ium-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate;chloride |
InChI |
InChI=1S/C21H31NO5.ClH/c1-24-18-13-15(14-19(25-2)20(18)26-3)21(23)27-17-9-7-16(8-10-17)22-11-5-4-6-12-22;/h13-14,16-17H,4-12H2,1-3H3;1H |
InChI Key |
LQGUJXQJPIVGRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2CCC(CC2)[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13741223.png)



